molecular formula C12H14O4 B080387 2,3,5,6-tetramethylterephthalic acid CAS No. 14458-05-0

2,3,5,6-tetramethylterephthalic acid

Cat. No.: B080387
CAS No.: 14458-05-0
M. Wt: 222.24 g/mol
InChI Key: NEOZDUDLYDUOTE-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethylterephthalic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of terephthalic acid, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring

Preparation Methods

2,3,5,6-tetramethylterephthalic acid can be synthesized through several methods. One common synthetic route involves the reaction of potassium benzoate with carbon dioxide in the presence of potassium acetate and zinc oxide as a catalyst. The reaction is carried out at high temperatures, around 450°C, and under high pressure, approximately 500 psi of carbon dioxide. This method yields a mixture of methylated diacids, including tetramethylterephthalic acid .

Chemical Reactions Analysis

2,3,5,6-tetramethylterephthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tetramethylterephthalic acid can yield corresponding carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tetramethylterephthalic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in drug delivery systems, tetramethylterephthalic acid can enhance the stability and bioavailability of therapeutic agents .

Comparison with Similar Compounds

2,3,5,6-tetramethylterephthalic acid is unique compared to other similar compounds due to its specific substitution pattern on the benzene ring. Similar compounds include terephthalic acid, dimethylterephthalic acid, and trimethylterephthalic acid. While these compounds share some chemical properties, tetramethylterephthalic acid’s four methyl groups provide distinct steric and electronic effects, influencing its reactivity and applications .

Properties

IUPAC Name

2,3,5,6-tetramethylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-5-6(2)10(12(15)16)8(4)7(3)9(5)11(13)14/h1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOZDUDLYDUOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C(=O)O)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294069
Record name TETRAMETHYLTEREPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14458-05-0
Record name 14458-05-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRAMETHYLTEREPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol) was suspended in 250 mL of distilled acetone, and cooled to 0° C. To a separate solution of chromium (VI) oxide (14.15 g, 0.14 ml) in 50 mL of water was dropwise added concentrated sulfuric acid (14.5 mL, 0.26 mol) at 0° C. during 45 minutes. This mixture was then added dropwise during 30 minutes to the acetone solution, with stirring at 0° C. The mixture was stirred vigorously at 0° C. for 1 hour, then at room temperature for 18 hours. The reaction mixture was concentrated by rotary evaporation, and 1 NHCl was added to attain pH 1. The product was precipitated by cooling, then was filtered, washed with water (3×) and diethyl ether (3×), and dried at high vacuum to afford 4.55 g (80%) of the product (HOOC--C6 (CH3)4 --COOH) as a white solid, m.p. >300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

2,3,5,6-Tetramethyl-p-xylene-α,α'-diol (5.0 g, 26 mmol) was suspended in 250 mL of distilled acetone, and cooled to 0° C. To a separate solution of chromium (VI) oxide (14.15 g, 0.14 ml) in 50 mL of water was dropwise added concentrated sulfuric acid (14.5 mL, 0.26 mol) at 0° C. during 45 minutes. This mixture was then added dropwise during 30 minutes to the acetone solution, with stirring at 0° C. The mixture was stirred vigorously at 0° C. for 1 hour, then at room temperature for 18 hours. The reaction mixture was concentrated by rotary evaporation, and 1NHCl was added to attain pH 1. The product was precipitated by cooling, then was filtered, washed with water (3×) and diethyl ether (3×), and dried at high vacuum to afford 4.55 g (80%) of the product (HOOC--C6 (CH3)4 --COOH) as a white solid, m.p. >300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0.14 mL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%
Customer
Q & A

Q1: Why is tetramethylterephthalic acid used in the synthesis of Mn-MIL-88-Me4?

A1: Tetramethylterephthalic acid (H2BDC-Me4) is a methylated derivative of terephthalic acid. In the study by [], researchers used H2BDC-Me4 to synthesize Mn-MIL-88-Me4, an analogue of the flexible MIL-88 family of MOFs. The introduction of the methyl groups onto the linker molecule serves two primary purposes:

    Q2: How does the use of tetramethylterephthalic acid impact the stability of the resulting MOF?

    A2: The research by [] demonstrates that incorporating tetramethylterephthalic acid significantly enhances the stability of the resulting MOF, Mn-MIL-88-Me4. This enhanced stability is attributed to the permanent porosity introduced by the bulky methyl groups on the linker. This permanent porosity prevents the framework from collapsing, making Mn-MIL-88-Me4 more resilient and potentially suitable for applications like catalysis, where maintaining structural integrity is crucial.

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